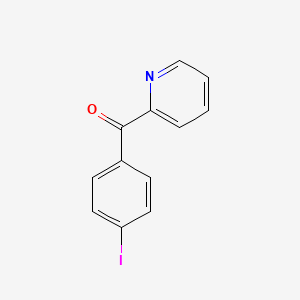

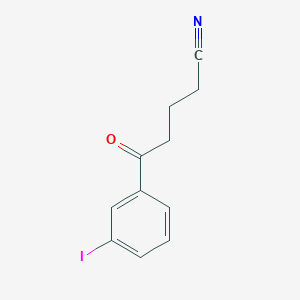

5-(3-碘苯基)-5-氧代戊腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and structural formula.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, hybridization states of the atoms, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanisms of these reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用

Selective Continuous Flow Iodination

- The iodination of benzonitriles, including compounds similar to 5-(3-Iodophenyl)-5-oxovaleronitrile, has been studied under continuous flow conditions. This process is significant for the synthesis of iodinated aromatic compounds, which are crucial intermediates in many chemical syntheses (Dunn et al., 2018).

DNA Interaction and Antibacterial Activity

- Complexes with structures similar to 5-(3-Iodophenyl)-5-oxovaleronitrile have shown DNA binding activity and potential antibacterial properties. This indicates possible applications in the development of new antimicrobial agents (Gajera et al., 2015).

Mitochondrial Oxidative Phosphorylation

- Certain benzonitriles, akin to 5-(3-Iodophenyl)-5-oxovaleronitrile, have been examined for their ability to uncouple oxidative phosphorylation in mitochondria, suggesting potential applications in the study of cellular energy metabolism (Parker, 1965).

Synthesis of Radiolabeled Compounds

- The synthesis and characterization of radiolabeled compounds derived from 5-(3-Iodophenyl)-5-oxovaleronitrile have been described, indicating their use in diagnostic imaging and research in nuclear medicine (Abbas et al., 1990).

Chemical Genetics for Anticancer Agents

- Research has been conducted using compounds structurally similar to 5-(3-Iodophenyl)-5-oxovaleronitrile in the field of chemical genetics, particularly in identifying potential anticancer agents (Cai et al., 2006).

Catalytic Activity in Organic Synthesis

- The use of related compounds in the catalysis of organic reactions, such as cyclohexene oxidation, highlights their potential role in synthetic chemistry (Saka et al., 2013).

Synthesis of Organic Compounds

- The synthesis of difluoromethylene-containing compounds through reactions involving structures akin to 5-(3-Iodophenyl)-5-oxovaleronitrile has been explored, which could have implications in the development of new materials (Yang et al., 2007).

Applications in Solid-State Lighting

- Silicon-based oxynitride and nitride phosphors, potentially utilizing similar iodinated compounds, have been investigated for their application in white light-emitting diodes (LEDs), indicating their role in advanced material sciences (Xie & Hirosaki, 2007).

Synthesis of Organic Catalysts

- Enantiomerically pure iodoarenes, similar to 5-(3-Iodophenyl)-5-oxovaleronitrile, have been synthesized and applied in organic reactions, suggesting their utility in stereochemical control in synthesis (Farooq et al., 2010).

Photocytotoxic Oxovanadium(IV) Complexes

- Studies on oxovanadium(IV) complexes, related to 5-(3-Iodophenyl)-5-oxovaleronitrile, reveal their potential in photo-induced DNA and protein cleavage, which could be significant in cancer research and photodynamic therapy (Sasmal et al., 2010).

安全和危害

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions involving the compound, such as potential applications or areas of study that could be explored.

属性

IUPAC Name |

5-(3-iodophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFPGDNZAWKIMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642249 |

Source

|

| Record name | 5-(3-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Iodophenyl)-5-oxovaleronitrile | |

CAS RN |

898767-94-7 |

Source

|

| Record name | 3-Iodo-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。